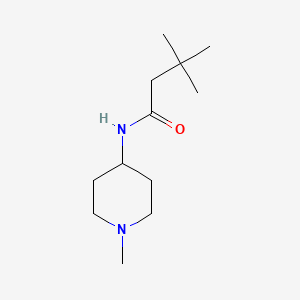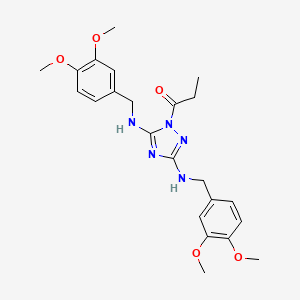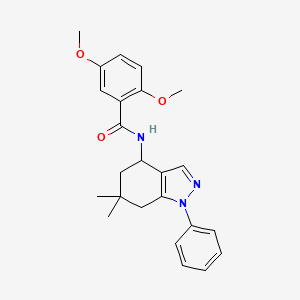
3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide, also known as DMMPB, is a chemical compound used in scientific research. It is a synthetic analogue of the natural compound, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans. DMMPB is used to study the mechanisms of Parkinson's disease and to develop treatments for the condition.
Mechanism of Action
3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide works by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which can cause Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
This compound has been shown to cause a decrease in dopamine levels in the brain, leading to Parkinson's disease-like symptoms in animal models. It has also been shown to cause a decrease in the number of dopaminergic neurons in the substantia nigra, a region of the brain that is affected in Parkinson's disease.
Advantages and Limitations for Lab Experiments
3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide is a useful tool for studying Parkinson's disease in animal models. It allows researchers to induce Parkinson's disease-like symptoms and study the disease progression and potential treatments. However, this compound has limitations in that it only produces a partial model of Parkinson's disease and does not fully replicate the disease in humans.
Future Directions
There are several future directions for research involving 3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide. One area of research is to develop more accurate animal models of Parkinson's disease that better replicate the disease in humans. Another direction is to use this compound as a tool to study the underlying mechanisms of Parkinson's disease and to develop new treatments for the condition. Additionally, this compound could be used to study the effects of other compounds on Parkinson's disease progression and to identify potential new treatments.
Synthesis Methods
3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide is synthesized using a multistep process involving the reaction of piperidine with 3,3-dimethylbutanal in the presence of a strong acid catalyst. The resulting intermediate is then reacted with N-methylformamide to produce this compound.
Scientific Research Applications
3,3-dimethyl-N-(1-methyl-4-piperidinyl)butanamide is used in scientific research to study the mechanisms of Parkinson's disease and to develop treatments for the condition. It is commonly used as a tool to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease progression and test potential treatments.
properties
IUPAC Name |
3,3-dimethyl-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)9-11(15)13-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUZOWGFZAGVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)


![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)



![5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969466.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4969480.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B4969491.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4969497.png)
![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)
![2-(3,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indene-1,3(2H)-dione](/img/structure/B4969518.png)